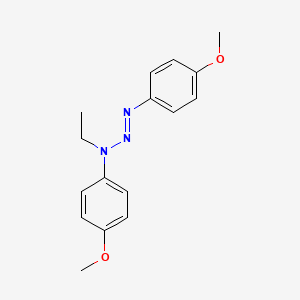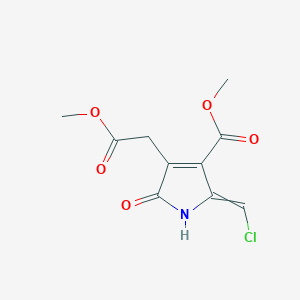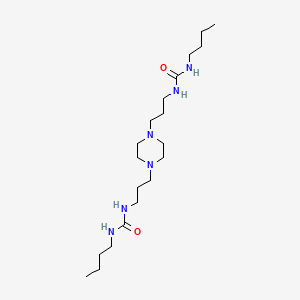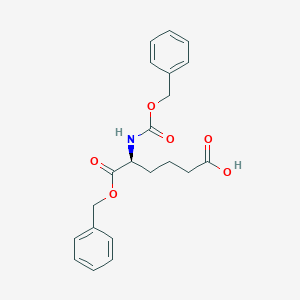
2-Benzhydryloxy-n,n-diethyl-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzhydryloxy-n,n-diethyl-ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzhydryloxy group attached to an ethanamine backbone with diethyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryloxy-n,n-diethyl-ethanamine typically involves the reaction of benzhydrol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzhydryloxy-n,n-diethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted ethanamines and their derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Benzhydryloxy-n,n-diethyl-ethanamine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and as a sedative.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Benzhydryloxy-n,n-diethyl-ethanamine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the effects of histamine, leading to its use as an antihistamine. The pathways involved include inhibition of histamine-induced smooth muscle contraction and reduction of allergic symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another antihistamine with a similar structure but different substitutions.
2-(Benzhydryloxy)-N-ethylethanamine: A closely related compound with slight variations in its chemical structure.
Uniqueness
2-Benzhydryloxy-n,n-diethyl-ethanamine stands out due to its specific diethyl substitutions, which confer unique pharmacological properties and make it suitable for particular applications in medicine and research.
Propriétés
Numéro CAS |
6297-62-7 |
|---|---|
Formule moléculaire |
C25H33NO8 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2-benzhydryloxy-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H25NO.C6H8O7/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,19H,3-4,15-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
HMTGWLVEVHEUSB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)



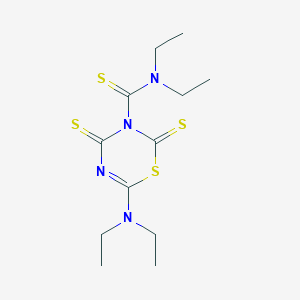

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

